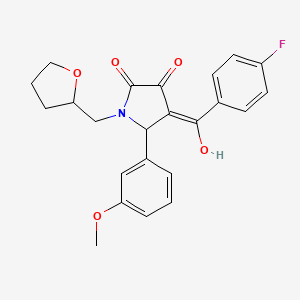METHANONE](/img/structure/B5422572.png)
[4-(1-ADAMANTYL)PIPERAZINO](PHENYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-ADAMANTYL)PIPERAZINOMETHANONE: is a complex organic compound that features both adamantane and piperazine moieties. Adamantane is a polycyclic hydrocarbon known for its stability and unique structure, while piperazine is a heterocyclic amine with significant pharmaceutical applications. The combination of these two structures in one molecule offers unique chemical and biological properties, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through reactions involving adamantane derivatives such as 1-adamantylamine or 1-adamantanol.
Piperazine Introduction: The piperazine ring is introduced through cyclization reactions involving diamine derivatives and sulfonium salts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.
Substitution: Substitution reactions can take place at the piperazine ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Alcohol derivatives of the ketone group.
Substitution: Various substituted piperazine derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: Its stability and rigidity make it suitable for the synthesis of novel materials.
Biology:
Drug Development: The piperazine moiety is known for its pharmaceutical applications, making this compound a potential candidate for drug development.
Medicine:
Anticancer Agents: Derivatives of this compound have shown potential as anticancer agents by inhibiting specific molecular targets.
Industry:
Polymer Synthesis: The adamantane moiety can be used in the synthesis of high-performance polymers.
作用机制
The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity and stability of the compound, allowing it to effectively interact with lipid membranes and proteins. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to anticancer effects .
相似化合物的比较
1-Adamantylamine: Shares the adamantane moiety but lacks the piperazine ring.
Piperazine: Lacks the adamantane moiety but shares the piperazine ring.
Adamantylidene Derivatives: Compounds with similar adamantane structures but different functional groups.
Uniqueness: The combination of adamantane and piperazine in 4-(1-ADAMANTYL)PIPERAZINOMETHANONE provides unique properties such as enhanced stability, lipophilicity, and potential biological activity. This makes it distinct from other compounds that contain only one of these moieties.
属性
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c24-20(19-4-2-1-3-5-19)22-6-8-23(9-7-22)21-13-16-10-17(14-21)12-18(11-16)15-21/h1-5,16-18H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPPEYAIXMMUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B5422489.png)
![N-(2-hydroxyethyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5422498.png)
![1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one](/img/structure/B5422505.png)
![N-(2-isopropylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5422512.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(propan-2-yloxy)naphthalen-1-yl]prop-2-enenitrile](/img/structure/B5422514.png)
![(4-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5422525.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5422531.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5422538.png)

![4-chloro-1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5422553.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-(2-oxotetrahydrofuran-3-yl)propanamide](/img/structure/B5422554.png)
![2-tert-butyl-6-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5422567.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5422575.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B5422581.png)
